

Comparative Efficacy of Methoxy-Substituted Phenethylamines: An In Vitro and In Vivo Analysis

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Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

Cat. No.: B3401910

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Disclaimer: The compound "**2-Methoxy-2-(o-tolyl)ethanamine**" is not well-documented in publicly available scientific literature. As such, no specific experimental data on its in vitro or in vivo efficacy could be retrieved. This guide therefore provides a comparative analysis of structurally related and well-studied methoxy-substituted phenethylamines, namely 2-(2-methoxyphenyl)ethanamine (o-methoxyphenethylamine) and 2-(4-methoxyphenyl)ethanamine (p-methoxyphenethylamine). These compounds serve as relevant alternatives for understanding the potential biological effects of this chemical class.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective overview of the performance of these compounds with supporting experimental data.

Introduction to Methoxy-Substituted Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. Many of these compounds are psychoactive and exert their effects by modulating monoamine neurotransmitter systems.^[1] The position of the methoxy group on the phenyl ring can significantly influence the pharmacological profile, including receptor affinity and functional activity. This guide focuses on the ortho- and para-methoxy isomers to highlight these structure-activity relationships.

In Vitro Efficacy

The in vitro effects of methoxy-substituted phenethylamines are often characterized by their interaction with serotonin (5-HT) receptors, particularly the 5-HT_{2A} and 5-HT_{2C} subtypes, and the trace amine-associated receptor 1 (TAAR1).^{[2][3][4]} These interactions are believed to mediate their psychoactive and other biological effects.

Receptor Binding Affinities

The following table summarizes the binding affinities (K_i , in nM) of various methoxy-substituted phenethylamines at key serotonin receptors. Lower K_i values indicate higher binding affinity.

Compound	5-HT _{2A} (K_i , nM)	5-HT _{2C} (K_i , nM)	5-HT _{1A} (K_i , nM)	Reference
2,5-dimethoxy-4-ethoxyphenethylamine (2C-O-2)	1000	2500	>10000	^[2]
2,5-dimethoxy-4-(2-fluoroethoxy)phenethylamine (2C-O-21)	1700	4800	5500	^[2]
2,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenethylamine (2C-O-22)	430	1200	2700	^[2]

Note: Specific binding data for 2-(2-methoxyphenyl)ethanamine and 2-(4-methoxyphenyl)ethanamine from comparative studies were not available in the reviewed literature. The data presented is for more complex, but structurally related, 2,5-dimethoxyphenethylamines to illustrate the impact of substitutions.

Generally, extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines increases the binding affinity at the 5-HT_{2A} and 5-HT_{2C} receptors.^{[2][3][4]}

Functional Activity

The functional activity of these compounds is often assessed by measuring their ability to activate (agonism) or block (antagonism) a receptor. The table below shows the functional potency (EC₅₀, in nM) and efficacy for selected compounds at the 5-HT_{2A} receptor. EC₅₀ is the concentration required to elicit a 50% maximal response.

Compound	5-HT _{2A} Activation (EC ₅₀ , nM)	5-HT _{2A} Efficacy (% of 5-HT)	Reference
2,5-dimethoxy-4-ethoxyphenethylamine (2C-O-2)	2600	84%	[2]
2,5-dimethoxy-4-(2-fluoroethoxy)phenethylamine (2C-O-21)	16	76%	[2]
2,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenethylamine (2C-O-22)	68	30%	[2]

Other in vitro studies on related compounds have demonstrated various biological activities, including:

- **Anti-inflammatory and Antioxidant Effects:** A derivative of 2-(4-methoxyphenyl)ethanamine, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to inhibit neuroinflammation.[\[5\]](#) Other related methoxyphenyl compounds have also demonstrated antioxidant properties.[\[6\]](#)
- **Antimicrobial Activity:** A study on 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) showed antibacterial effects against Gram-positive *Staphylococcus aureus*.[\[6\]](#)
- **Antitumor Activity:** A phenstatin analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has shown potent cytotoxic activity against tumor cell lines in vitro.[\[7\]](#)

- Neuroprotective Effects: A synthesized analog of salidroside, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy- β -D-pyranoside, demonstrated protective effects against neurotoxicity in HT22 cells.[8]

In Vivo Efficacy

In vivo studies of simple methoxy-substituted phenethylamines are limited. However, research on the parent compound, β -phenylethylamine, and more complex derivatives provides insights into their potential effects.

Psychomotor and Behavioral Effects

Studies on β -phenylethylamine in rodents have shown that it can induce psychomotor effects, such as circling and head-twitching, and increase place preference, which is indicative of rewarding properties.[9] These effects are often associated with the modulation of dopamine and serotonin systems.

Anti-inflammatory and Neuroprotective Effects

The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to have in vivo efficacy in mouse models. It was found to:

- Ameliorate lipopolysaccharide (LPS)-induced memory impairment.[5]
- Prevent LPS-induced liver sepsis-related mortality by reducing inflammatory responses.[10]

The mechanism for these effects is believed to be through the inhibition of the STAT3 signaling pathway.[5][10]

Clinical Reports on Related Compounds

It is important to note that some complex N-benzylphenethylamine derivatives, such as 25I-NBOMe, are potent hallucinogens and have been associated with significant toxicity in humans, including tachycardia, hypertension, agitation, seizures, and in some cases, death. [11][12]

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

- **Cell Culture and Membrane Preparation:** Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT_{2A} receptors) are cultured and harvested. The cell membranes are then isolated through centrifugation.
- **Binding Reaction:** The cell membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT_{2A} receptors) and various concentrations of the test compound.
- **Separation and Scintillation Counting:** The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for 5-HT_{2A} Receptor Activation)

This functional assay measures the activation of Gq-coupled receptors like the 5-HT_{2A} receptor.

- **Cell Culture and Labeling:** Cells expressing the receptor are cultured and incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
- **Compound Incubation:** The cells are then incubated with various concentrations of the test compound in the presence of LiCl (which inhibits inositol monophosphatase).
- **Extraction and Separation:** The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species are separated using anion-exchange chromatography.
- **Scintillation Counting and Data Analysis:** The radioactivity of the eluted inositol phosphates is measured. The concentration of the compound that produces 50% of the maximal response

(EC50) and the maximum response (Emax) are determined by nonlinear regression analysis.

Mouse Head-Twitch Response (HTR)

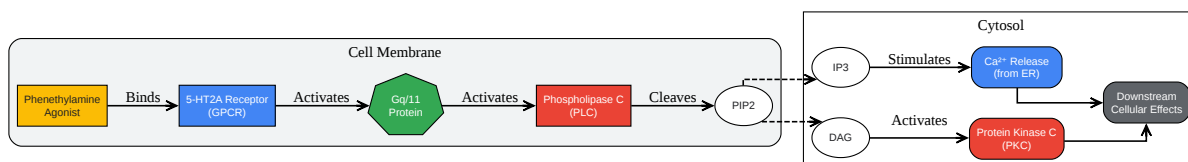
This is an in vivo behavioral assay used to assess 5-HT2A receptor activation.

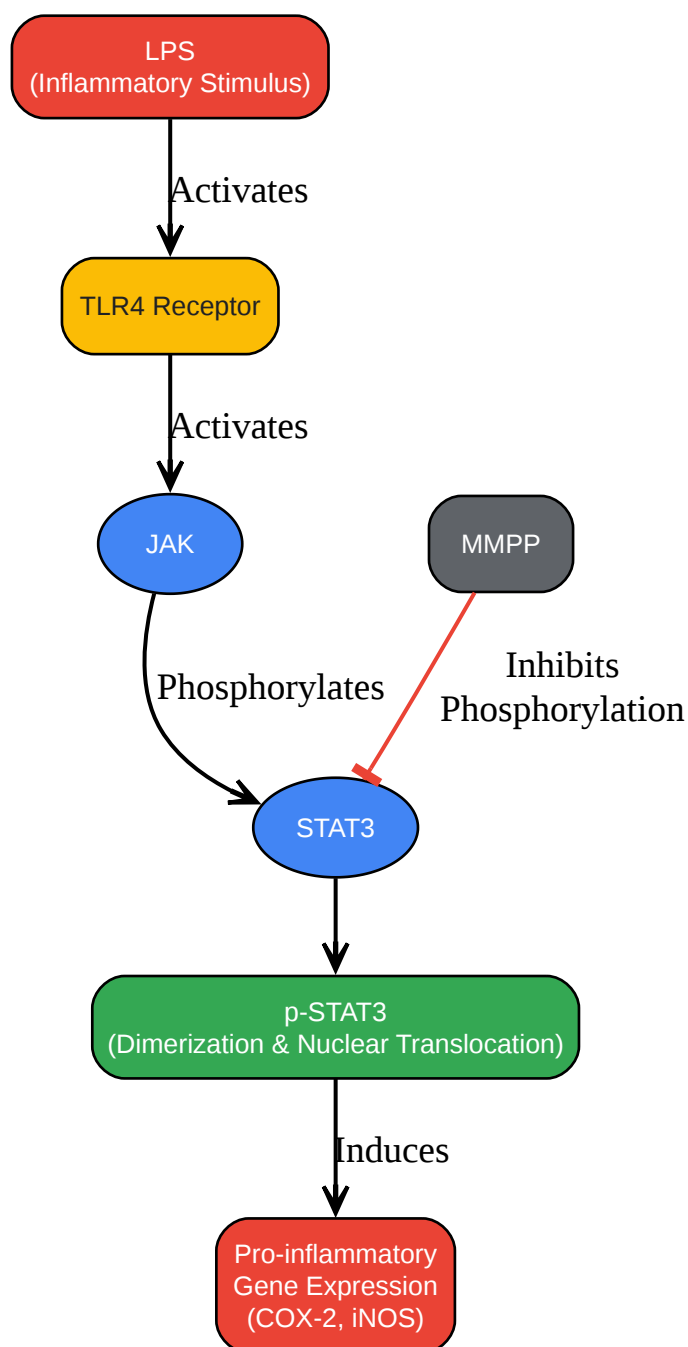
- **Animal Acclimation:** Male C57BL/6J mice are habituated to the testing environment.
- **Drug Administration:** The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection.
- **Observation:** The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30 minutes).
- **Data Analysis:** The dose-response relationship for the induction of head twitches is analyzed.

Mandatory Visualizations

Signaling Pathway Diagrams

The primary mechanism of action for many psychoactive phenethylamines is the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/G11 pathway.





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